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molecular formula C14H14O2S B1254727 MTPPA

MTPPA

Cat. No. B1254727
M. Wt: 246.33 g/mol
InChI Key: DTOPKPBTCXKNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04230719

Procedure details

In 20 ml of water was dissolved 3.2 g (0.033 mole) of sulfamic acid. To the solution was added a solution of 5.0 g (0.0217 mole) of 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde [obtained in (1)] in 20 ml of chloroform. To the mixture, while maintaining the temperature at 0° to 10° C., was added dropwise with stirring 10 ml of an aqueous solution containing 2.6 g (0.0242 mole) of sodium chlorite (84% pure). After completion of the addition, the mixture was stirred for 10 minutes, admixed with 2.6 g (0.025 mole) of sodium hydrogensulfite, further stirred for 30 minutes, and allowed to stand, upon which the mixture separated into two layers. The organic layer was washed with 20 ml of water and extracted by the addition of 25 ml of 1 N aqueous sodium hydroxide solution. To the alkaline extract layer, which had been admixed with 20 ml of cyclohexane, was added gradually with stirring 5% hydrochloric acid to adjust the pH to 4. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and freed from the solvent by distillation under reduced pressure to obtain an oily substance which was crystallized by the addition of a small quantity of n-hexane to yield 4.8 g (90% yield) of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid.
Name
2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)N.[CH3:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]1[CH:17]=[CH:16][C:15]([CH:18]([CH3:21])[CH:19]=[O:20])=[CH:14][CH:13]=1.Cl([O-])=[O:23].[Na+].S([O-])(O)=O.[Na+]>O.C(Cl)(Cl)Cl>[CH3:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]1[CH:17]=[CH:16][C:15]([CH:18]([CH3:21])[C:19]([OH:23])=[O:20])=[CH:14][CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde
Quantity
5 g
Type
reactant
Smiles
CC1=C(SC=C1)C1=CC=C(C=C1)C(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
3.2 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the mixture, while maintaining the temperature at 0° to 10° C.
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
further stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
separated into two layers
WASH
Type
WASH
Details
The organic layer was washed with 20 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted by the addition of 25 ml of 1 N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
To the alkaline extract layer, which
ADDITION
Type
ADDITION
Details
was added gradually
STIRRING
Type
STIRRING
Details
with stirring 5% hydrochloric acid
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an oily substance which
CUSTOM
Type
CUSTOM
Details
was crystallized by the addition of a small quantity of n-hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(SC=C1)C1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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